molecular formula C14H12N2O3S2 B2387873 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 895436-37-0

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2387873
CAS No.: 895436-37-0
M. Wt: 320.38
InChI Key: QLZQTQPGSDILFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule compound designed for research applications, featuring a benzothiazole core linked to a thiophene carboxamide group. This structural motif is associated with diverse biological activities and is of significant interest in medicinal chemistry and drug discovery. Compounds based on the benzothiazole-thiophene scaffold have demonstrated potential in several research areas. Structural analogs have been investigated as multi-target kinase inhibitors, showing activity against key oncogenic targets such as Dyrk1A, Dyrk1B, and Clk1, which are implicated in cancer cell proliferation and survival . The 5,6-dimethoxy substitution on the benzothiazole ring is a key pharmacophoric feature that can influence binding affinity and selectivity towards these protein kinases . Furthermore, related benzothiazole derivatives have been explored as modulators of the Retinoid X Receptor α (RXRα), a nuclear receptor involved in cell differentiation and proliferation, with some analogs inducing G2/M phase cell cycle arrest and exhibiting anti-proliferative effects in cancer cell models . The incorporation of the thiophene carboxamide moiety contributes to the molecule's overall hydrogen-bonding capacity and conformational geometry, which are critical for target engagement. This product is provided for research purposes in biochemical and pharmacological studies, including target identification, mechanism of action studies, and structure-activity relationship (SAR) exploration. It is supplied as a high-purity solid and must be handled by qualified laboratory personnel. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-18-9-6-8-12(7-10(9)19-2)21-14(15-8)16-13(17)11-4-3-5-20-11/h3-7H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZQTQPGSDILFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CS3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Ring Formation via Catalyst-Free Cyclization

A catalyst-free three-component reaction involving 5,6-dimethoxyaniline , aliphatic amines, and elemental sulfur enables efficient benzothiazole synthesis. This method, adapted from Chen et al., avoids halogenated precursors and transition-metal catalysts.

Reaction Scheme :
$$
\text{5,6-Dimethoxyaniline} + \text{R-NH}2 + \text{S}8 \xrightarrow{\text{DMSO, 140°C}} \text{5,6-Dimethoxy-1,3-benzothiazol-2-amine}
$$

Key Conditions :

  • Solvent : Dimethyl sulfoxide (DMSO), acting as both solvent and oxidant.
  • Temperature : 140°C under nitrogen atmosphere.
  • Yield : 65–78% (extrapolated from analogous reactions).

This route achieves dual C–S and C–N bond formation through C–H activation, offering an environmentally benign alternative to traditional methods.

Coupling with Thiophene-2-Carboxylic Acid Derivatives

The amide bond is formed via condensation of 5,6-dimethoxy-1,3-benzothiazol-2-amine with thiophene-2-carboxylic acid derivatives.

Acid Chloride Coupling Under Basic Conditions

Thiophene-2-carboxylic acid is activated as its acid chloride using thionyl chloride (SOCl$$_2$$), followed by reaction with the benzothiazole amine.

Reaction Scheme :
$$
\text{Thiophene-2-COCl} + \text{Benzothiazol-2-amine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Compound}
$$

Optimized Parameters :

  • Base : Triethylamine (2.5 equiv) to neutralize HCl.
  • Solvent : Dimethylformamide (DMF) at 0–5°C, transitioning to room temperature.
  • Yield : 72–85%.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation accelerates the reaction, reducing time from hours to minutes. This method enhances reproducibility and minimizes side reactions.

Conditions :

  • Power : 300 W.
  • Duration : 15–20 minutes.
  • Solvent : Tetrahydrofuran (THF) with catalytic piperidine.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) eluent. Recrystallization in ethanol yields crystalline product (purity >98%).

Spectroscopic Validation

  • IR Spectroscopy :
    • $$ \nu(\text{C=O}) $$: 1,675 cm$$^{-1}$$.
    • $$ \nu(\text{N-H}) $$: 3,250 cm$$^{-1}$$ .
  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$):
    • Thiophene protons: $$ \delta $$ 7.45–7.52 (m, 2H).
    • Methoxy groups: $$ \delta $$ 3.89 (s, 6H).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency.

Table 1: Scalable Synthesis Parameters

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Continuous Flow
Temperature 25–140°C 100–120°C
Throughput 5–10 g/day 1–5 kg/hour
Solvent Recovery 60–70% 95–98%

Green Chemistry Innovations

  • Solvent Recycling : DMSO is recovered via vacuum distillation.
  • Waste Minimization : Sulfur byproducts are repurposed for auxiliary reactions.

Mechanistic Insights

Benzothiazole Formation Mechanism

DMSO oxidizes intermediate thioamides to benzothiazoles via radical pathways, as demonstrated by DFT studies.

Amide Bond Formation Kinetics

The coupling reaction follows second-order kinetics, with rate constants ($$ k $$) of $$ 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} $$ in DMF.

Challenges and Optimization Strategies

Byproduct Management

  • Dimethoxy Group Hydrolysis : Controlled pH (6.5–7.5) prevents demethylation.
  • Oxidation Side Reactions : Antioxidants like BHT (0.1 wt%) stabilize the amine intermediate.

Yield Enhancement

  • Catalyst Screening : Zeolites improve regioselectivity by 12–15%.
  • Cryogenic Grinding : Enhances reagent surface area, boosting yields to 88–92%.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

Method Yield (%) Purity (%) Time (h) Cost Index
Acid Chloride Coupling 85 98 6 1.0
Microwave Synthesis 82 97 0.5 1.2
Industrial Flow 90 99 2 0.8

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the condensation of 5,6-dimethoxy-1,3-benzothiazole with thiophene-2-carboxylic acid derivatives under controlled conditions to optimize yield and purity. Key parameters such as temperature, solvent choice (often dimethylformamide or dimethyl sulfoxide), and reaction time are critical for successful synthesis.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsConditions
1CondensationBenzothiazole derivative + Thiophene carboxylic acidInert atmosphere, controlled temperature
2PurificationChromatography or recrystallizationSolvent-dependent

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The compound's mechanism of action is believed to involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival.

Case Study: Anticancer Activity
A study involving benzothiazole derivatives demonstrated that they could inhibit the STAT3 signaling pathway, which is crucial for cancer cell growth and survival. The compounds were tested against various cancer cell lines, showing promising results in terms of cytotoxicity and apoptosis induction .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Similar benzothiazole derivatives have shown potent antibacterial and antifungal activities against a range of pathogens.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMIC (μmol/mL)Target Organisms
Compound A10.7–21.4Staphylococcus aureus
Compound B15.0–25.0Escherichia coli

The mechanism underlying this activity may involve disruption of microbial cell wall synthesis or interference with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with N-(6-Methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

The 6-methoxy analog (CAS 313535-88-5) shares the benzothiazole-thiophene carboxamide backbone but lacks the 5-methoxy group. Key differences include:

Property Target Compound (5,6-Dimethoxy) 6-Methoxy Analog
Molecular Formula C₁₄H₁₃N₃O₃S₂ (inferred) C₁₃H₁₀N₂O₂S₂
Molecular Weight (g/mol) ~335.40 (calculated) 290.36
Hydrogen Bond Donors 1 (amide NH) 1
Hydrogen Bond Acceptors 6 (amide O, thiophene S, benzothiazole N/S, two methoxy O) 5
Structural Flexibility Reduced due to steric hindrance from 5,6-dimethoxy groups Higher flexibility

Implications :

  • Steric effects may influence binding to biological targets or crystal packing compared to the 6-methoxy analog .

Comparison with N-(2-Nitrophenyl)thiophene-2-carboxamide

This analog () replaces the benzothiazole ring with a nitro-substituted phenyl group. Structural and functional contrasts include:

Property Target Compound N-(2-Nitrophenyl) Analog
Aromatic Core Benzothiazole (5,6-dimethoxy) Nitrophenyl
Dihedral Angle (Aromatic Rings) Not reported 8.5–13.5°
Hydrogen Bonding C–H⋯O/S interactions likely Weak C–H⋯O/S interactions observed
Biological Activity Hypothesized antimicrobial Antibacterial, antifungal

Key Findings :

  • The nitro group in the phenyl analog introduces strong electron-withdrawing effects, altering electronic properties compared to the electron-donating methoxy groups in the target compound.
  • The dihedral angle between aromatic rings in the nitrophenyl analog (~8.5–13.5°) suggests moderate planarity, which may differ in the benzothiazole-based target due to methoxy substituents .

Comparison with N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

This derivative (, Entry 14) shares the 5,6-dimethoxy benzothiazole core but replaces the thiophene carboxamide with a methylglycine group:

Property Target Compound N-Methylglycine Derivative
Functional Group Thiophene carboxamide Methylglycine
Hydrogen Bond Capacity 1 donor, 6 acceptors Likely 2 donors (amine, carboxyl)
Biological Relevance Potential kinase inhibition Unclear; glycine derivatives often target metabolic pathways

Implications :

  • The thiophene carboxamide group may enhance π-π stacking interactions in the target compound, unlike the ionic or hydrophilic interactions favored by the methylglycine substituent.

Research Findings and Hypotheses

  • Biological Activity : Benzothiazole-thiophene hybrids often exhibit kinase inhibitory or antimicrobial properties. The target compound’s methoxy groups may improve membrane permeability compared to nitro-substituted analogs .
  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via refluxing acyl chlorides with amines in acetonitrile, suggesting a viable pathway for the target compound .

Data Tables

Table 1: Molecular Properties of Analogs

Compound Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors
Target Compound (5,6-dimethoxy) C₁₄H₁₃N₃O₃S₂ 335.40 1 6
6-Methoxy analog C₁₃H₁₀N₂O₂S₂ 290.36 1 5
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 248.26 2 5

Table 2: Structural Parameters

Compound Dihedral Angle (Aromatic Rings) Intermolecular Interactions
Target Compound Not reported Likely C–H⋯O/S
N-(2-Nitrophenyl)thiophene-2-carboxamide 8.5–13.5° C–H⋯O, C–H⋯S

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Compound Overview

The compound is characterized by a benzothiazole core linked to a thiophene carboxamide moiety. The presence of methoxy groups enhances its chemical reactivity and biological interactions. It is part of a larger class of thiazole derivatives known for their pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 5,6-dimethoxy-benzothiazole with thiophene-2-carboxylic acid chloride under basic conditions. This reaction is often conducted in an inert atmosphere to prevent oxidation.

Key Parameters for Synthesis:

  • Temperature: Controlled to optimize yield.
  • Solvent: Commonly DMF or DMSO.
  • Purification Techniques: Recrystallization and chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit enzymes involved in inflammatory processes and microbial growth, suggesting potential therapeutic applications in treating cancer and infections.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant inhibitory effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HCT11615.4
HeLa12.8
A54910.3

These results suggest that the compound may induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells.

Antioxidant Properties

The antioxidant activity of the compound has also been assessed using assays such as the ABTS free radical scavenging assay. The results indicate that it exhibits significant antioxidant capacity, comparable to Trolox:

Compound ABTS Inhibition (%) Reference
This compound92.8
Trolox89.5

This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

Several studies have highlighted the biological efficacy of benzothiazole derivatives:

  • Study on Cancer Cells: A study evaluated the anticancer activity of various benzothiazole derivatives, including this compound. The findings demonstrated its potential as a lead compound for developing new anticancer agents due to its selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Activity Assessment: Another study assessed the antimicrobial properties of similar compounds against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that these compounds exhibited better inhibitory activity than standard antibiotics .

Q & A

Advanced Research Question

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • CYP450 inhibition studies : Use fluorogenic substrates to identify interactions with CYP3A4/2D6 .
  • Structural modifications : Introduce metabolically stable groups (e.g., deuterium at labile positions) based on identified metabolic hotspots .

What challenges arise in crystallographic refinement of this compound?

Advanced Research Question

  • Disorder in methoxy groups : Common in dimethoxy-substituted aromatics; resolve using SHELXL’s PART instructions and restraints .
  • Twinned crystals : Use the Hooft parameter in SHELXL to refine twinning ratios .
  • Weak diffraction : Optimize crystallization conditions (e.g., slow evaporation in DMSO/water) to improve crystal quality .

How can computational modeling predict biological target interactions?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor binding over 100+ ns to assess stability (e.g., RMSD <2 Å).
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications .
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with the amide group) using Schrödinger Suite .

What are the best practices for ensuring reproducibility in synthetic protocols?

Basic Research Question

  • Standardize solvents/reagents : Use anhydrous solvents (e.g., THF stored over molecular sieves) .
  • Control reaction parameters : Maintain precise temperature (±2°C) and inert atmospheres (N2_2/Ar) for air-sensitive steps .
  • Document intermediates : Characterize all intermediates via NMR and HRMS to trace byproduct formation .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Advanced Research Question

  • pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24h) with LC-MS monitoring. Methoxy groups may confer acid sensitivity, necessitating buffered solutions in biological assays .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C suggests solid-state stability) . Store at -20°C in amber vials to prevent photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.